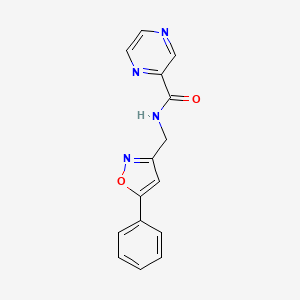

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide

Description

N-((5-Phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a 5-phenylisoxazole substituent. The pyrazine core offers hydrogen-bonding capabilities, while the phenyl group enhances lipophilicity. This structural combination makes it a candidate for diverse pharmacological applications, though its specific biological targets remain under investigation.

Properties

IUPAC Name |

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c20-15(13-10-16-6-7-17-13)18-9-12-8-14(21-19-12)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQJAUXEIFYNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving a diamine and a diketone.

Coupling of the Isoxazole and Pyrazine Rings: The final step involves coupling the isoxazole and pyrazine rings through a suitable linker, such as a methylene group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide is a chemical compound with a structure that includes a pyrazine ring, an isoxazole ring, and a phenyl group. It is of interest in medicinal chemistry and material science. Research indicates potential biological activities, including antimicrobial and anticancer properties.

Potential Applications

This compound has several notable applications:

- Pharmaceuticals Classified as an organic compound, it has potential applications due to functional groups that allow targeted interactions with biological systems.

- Material Science It is also of interest in material science.

- Antimicrobial and Anticancer Research Studies suggest it may be useful in treating microbial infections and cancer because it can interfere with cellular mechanisms.

- KDM5 Inhibition This compound can act as a KDM5 inhibitor .

Anticancer Activity of Isoxazoles

Isoxazoles have shown promise in cancer research .

- COX-1 Inhibition Certain isoxazoles have been designed and synthesized as selective COX-1 inhibitors, which is a therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

- Cytotoxic Activity N-phenyl-5-carboxamidyl isoxazoles have been synthesized and screened for their cytotoxic activity against colon tumor cells .

- Inhibitory Activity Some isoxazole derivatives have demonstrated potent in vitro cytotoxic activities against several human cancer cell lines .

ATR Kinase Inhibition

An isoxazole ring substituted with a secondary benzylamine improved affinity, selectivity, and aqueous solubility .

- DNA Damage Response ATR kinase inhibitors can limit the effectiveness of radiotherapy and DNA-damaging chemotherapy, which are commonly used to treat cancer .

- Sensitization of Cancer Cells Compound 2, which includes an isoxazole ring, markedly sensitized the HCT116 colorectal cell line to the DNA cross-linking agent cisplatin .

- Clinical Trials Compound 2 is the first ATR kinase inhibitor to enter clinical trials .

Mechanism of Action

The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antimicrobial and Antimycobacterial Activity

N-(2-Methylbenzyl)pyrazine-2-carboxamide ():

Exhibited potent activity against Mycobacterium tuberculosis H37Rv (MIC = 12.5 µg/mL). The benzyl group’s lipophilicity may enhance membrane penetration, while the target compound’s isoxazole could offer similar advantages.Nitro-phenyl derivatives ():

N-(2-Nitrophenyl)pyrazine-2-carboxamide showed inhibition of M. tuberculosis at ≥32 µg/mL. The lower efficacy compared to benzyl-substituted analogs highlights the critical role of substituent choice.

Enzyme Inhibition and Neurological Targets

- GluN2A Antagonists (): MPX-004 (IC₅₀ = 79 nM) and MPX-007 (IC₅₀ = 27 nM) feature sulfonamide groups, demonstrating nanomolar inhibition of NMDA receptors.

Physicochemical Properties

LogP and Solubility ():

N-(2-Bromophenyl)pyrazine-2-carboxamide has logP = 1.77 and polar surface area (PSA) = 41.2 Ų. The target compound’s phenylisoxazole group may increase logP (enhancing lipophilicity) while maintaining moderate PSA, balancing permeability and solubility.Degradation Products (): Bortezomib analogs (e.g., BTZ1 and BTZ2) undergo hydrolysis under clinical conditions, forming hydroxylated and rearranged products. The stability of the target compound’s isoxazole ring under physiological conditions remains to be studied.

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine core substituted with an isoxazole moiety, which is known to enhance biological activity. The presence of the phenyl group contributes to its lipophilicity, potentially affecting its pharmacokinetics.

Anticancer Properties

Research has highlighted the compound's anticancer potential, particularly in inducing apoptosis in various cancer cell lines. A study demonstrated that derivatives of pyrazine, including this compound, can inhibit cell proliferation and induce apoptosis through modulation of apoptotic pathways. Specifically, the compound affects the expression of key proteins such as Bax and Bcl2, leading to increased apoptosis in chronic myeloid leukemia K562 cells .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Induction of apoptosis via Bax/Bcl2 modulation |

| BEL-7402 | 0.07 | Apoptosis induction and cell cycle arrest |

| A549 | 0.19 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. Research indicates that pyrazine derivatives can inhibit the growth of mycobacterial strains with low cytotoxicity to human liver cells (HepG2) .

Table 2: Antimicrobial Activity

| Microbial Strain | MIC (μg/mL) | Cytotoxicity (HepG2) |

|---|---|---|

| Mycobacterium tuberculosis | 3.91 | Low |

| M. aurum | Not specified | Low |

| M. smegmatis | Not specified | Low |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Apoptosis Induction : The compound induces apoptosis by altering the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl2) proteins, leading to cell cycle arrest and increased apoptotic signaling pathways .

- Antimicrobial Mechanism : The exact mechanisms for antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

- Study on K562 Cells : The compound was shown to significantly reduce cell viability with an IC50 value of 25 μM after 72 hours of treatment. Morphological changes indicative of apoptosis were observed through fluorescence microscopy .

- Antimycobacterial Activity : A series of pyrazine derivatives were evaluated for their activity against M. tuberculosis, with some compounds exhibiting MIC values as low as 0.78 μg/mL, demonstrating promising potential for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.